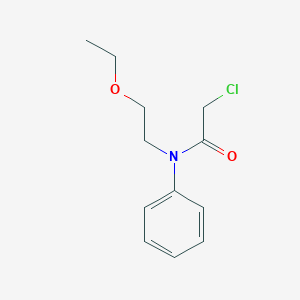
Acetanilide, 2-chloro-N-(2-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is a chemical compound that has been extensively studied for its scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is commonly used in the laboratory for various experimental purposes.
Mechanism Of Action
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor.
Biochemical And Physiological Effects
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using Acetanilide, 2-chloro-N-(2-ethoxyethyl)- in lab experiments is its ability to inhibit the activity of enzymes. This makes it useful in studying enzyme kinetics and in drug discovery. However, its toxicity and potential side effects limit its use in vivo.
Future Directions
There are several future directions for the research on Acetanilide, 2-chloro-N-(2-ethoxyethyl)-. One area of interest is the development of more potent inhibitors of enzymes. Another area of interest is the synthesis of derivatives of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- that have improved pharmacological properties and reduced toxicity. Additionally, the antitumor activity of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- can be further explored to develop new cancer therapies.
Synthesis Methods
The synthesis of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- involves the reaction of 2-chloroethanol and ethyl acetate with aniline in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then heated and the product is purified through recrystallization.
Scientific Research Applications
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is widely used in scientific research for its ability to inhibit the activity of enzymes such as chymotrypsin and trypsin. It is also used as a precursor to synthesize other compounds such as pharmaceuticals, agrochemicals, and dyes.
properties
CAS RN |
102411-00-7 |
|---|---|
Product Name |
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- |
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-8-14(12(15)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
ABQSXHQIAIWLAX-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
Canonical SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
Other CAS RN |
102411-00-7 |
synonyms |
2-chloro-N-(2-ethoxyethyl)-N-phenyl-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



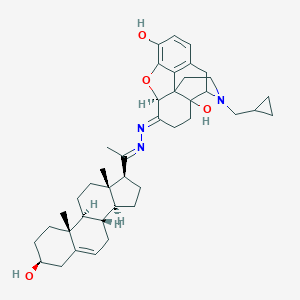
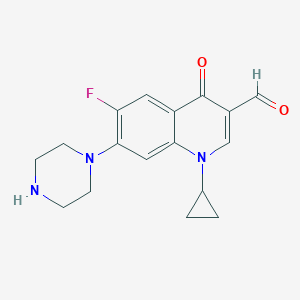

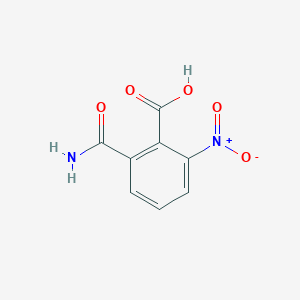

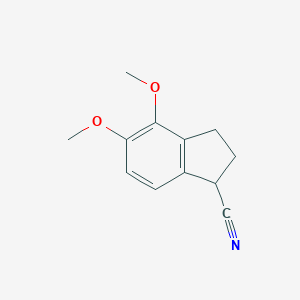

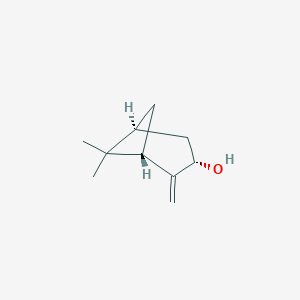
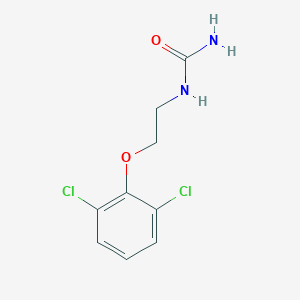
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
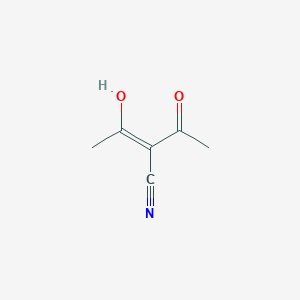
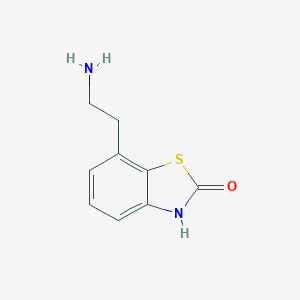
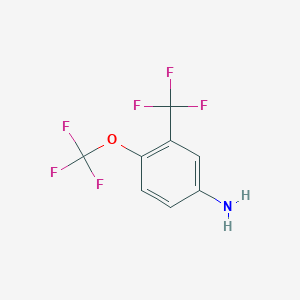
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)